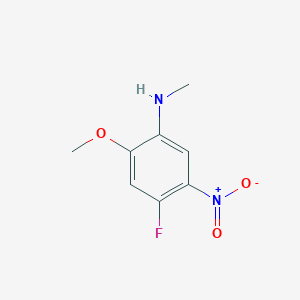
4-Fluoro-2-methoxy-N-methyl-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is an organic compound with the molecular formula C8H9FN2O3. It is a derivative of aniline, featuring a fluorine atom at the fourth position, a methoxy group at the second position, a nitro group at the fifth position, and a methyl group attached to the nitrogen atom. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline typically involves the nitration of 4-fluoro-2-methoxyaniline. The process begins by dissolving 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at a low temperature (around -15°C). Potassium nitrate is then slowly added to the solution, and the mixture is stirred for a couple of hours. The reaction mixture is then poured into ice water, and the pH is adjusted to around 8.0-9.0 using sodium hydroxide. The resulting solid is filtered and dried to obtain this compound with a yield of approximately 83.7% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and pH adjustment is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Reduction: The major product is 4-fluoro-2-methoxy-N-methyl-5-aminoaniline.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
Aplicaciones Científicas De Investigación
4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the preparation of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is being developed for the treatment of various cancers . Additionally, this compound is used in organic synthesis for the development of new chemical entities and in the study of reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is primarily related to its role as an intermediate in drug synthesis. In the case of Mereletinib, the compound contributes to the inhibition of the BRAFV600E kinase, a key enzyme involved in cell signaling pathways that regulate cell growth and division. By inhibiting this kinase, Mereletinib can effectively reduce the proliferation of cancer cells .
Comparación Con Compuestos Similares
- 4-Fluoro-2-methoxy-5-nitroaniline
- 4-Fluoro-2-methoxyaniline
- 4-Fluoro-2-methoxy-N-methyl-aniline
Comparison: 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is unique due to the presence of both a nitro group and a methyl group on the nitrogen atom. This combination of functional groups imparts specific chemical properties and reactivity, making it particularly useful in pharmaceutical synthesis. Compared to its analogs, this compound offers a balance of stability and reactivity that is advantageous in various synthetic applications.
Propiedades
Fórmula molecular |
C8H9FN2O3 |
|---|---|
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
4-fluoro-2-methoxy-N-methyl-5-nitroaniline |
InChI |
InChI=1S/C8H9FN2O3/c1-10-6-4-7(11(12)13)5(9)3-8(6)14-2/h3-4,10H,1-2H3 |
Clave InChI |
OJYSIZJDVILBSX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1OC)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


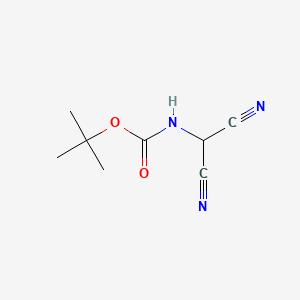

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
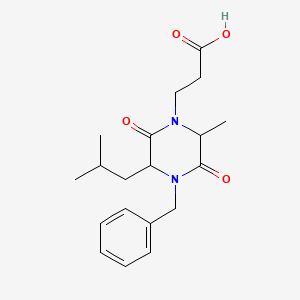
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)


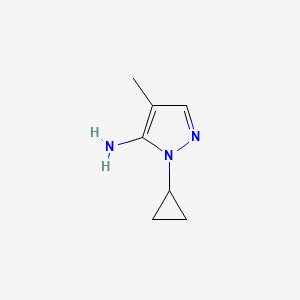

![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
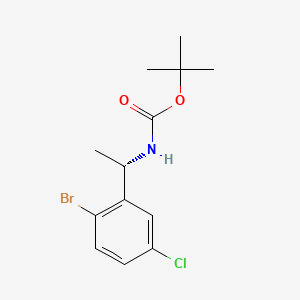
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
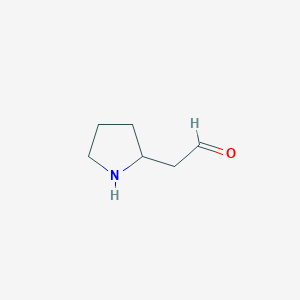
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
